Introduction: A Versatile Bifunctional Building Block
Introduction: A Versatile Bifunctional Building Block
An In-depth Technical Guide to 4-(Aminomethyl)benzaldehyde Hydrochloride: Structure, Properties, and Applications
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. 4-(Aminomethyl)benzaldehyde hydrochloride emerges as a distinguished reagent, valued for its unique bifunctional architecture. Possessing both a reactive aldehyde and a primary aminomethyl group, this compound serves as a versatile linchpin in the construction of complex molecules, from pharmaceutical intermediates to novel materials. The hydrochloride salt form not only enhances its stability and shelf-life but also provides a convenient handle for controlling the reactivity of the amine functionality.
This guide offers a comprehensive technical overview for researchers, application scientists, and professionals in drug development. It delves into the core structural characteristics, physicochemical properties, reactivity profile, and synthetic utility of 4-(Aminomethyl)benzaldehyde hydrochloride, providing the field-proven insights necessary for its effective application.
Molecular Structure and Physicochemical Profile
At its core, 4-(Aminomethyl)benzaldehyde is a para-substituted benzene ring. The structure is characterized by an aldehyde group (-CHO) and an aminomethyl group (-CH2NH2) positioned at opposite ends of the aromatic ring.[1] The commercially available hydrochloride salt form features the protonation of the primary amine, creating an ammonium chloride moiety (-CH2NH3+Cl-). This salt formation is critical as it protects the amine from unwanted side reactions and improves the compound's solubility in certain polar solvents.
The molecule's IUPAC name is 4-(aminomethyl)benzaldehyde;hydrochloride.[2] Its structure combines the electrophilic nature of the aldehyde's carbonyl carbon with the potential nucleophilicity of the amine (upon deprotonation), setting the stage for a diverse range of chemical transformations.
Table 1: Physicochemical Properties of 4-(Aminomethyl)benzaldehyde Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [2][3][4] |
| Molecular Weight | 171.62 g/mol | [2][4] |
| CAS Number | 1803571-99-4 | [2][3][5] |
| Appearance | Solid | |
| pKa (Predicted) | 8.68 ± 0.10 (for the amine) | [6] |
| Boiling Point (Predicted) | 269.9 ± 15.0 °C | [6] |
| InChI Key | HKRVTTAGPORXSX-UHFFFAOYSA-N | [2][7] |
| Canonical SMILES | C1=CC(=CC=C1CN)C=O.Cl | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
Confirming the identity and purity of 4-(Aminomethyl)benzaldehyde hydrochloride is achieved through standard spectroscopic techniques. The expected spectral data provide a unique "fingerprint" derived directly from its molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehyde proton (-CHO) is expected to produce a singlet far downfield, typically in the range of δ 9.8-10.1 ppm.[8] The aromatic protons on the para-substituted ring will appear as two distinct doublets in the δ 7.5-8.0 ppm region, characteristic of an A₂B₂ spin system. The methylene protons (-CH₂-) adjacent to the ammonium group would likely be observed as a singlet around δ 4.0-4.3 ppm. The ammonium protons (-NH₃⁺) often present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
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¹³C NMR Spectroscopy: The carbon spectrum will be defined by the highly deshielded aldehyde carbonyl carbon, appearing around δ 192 ppm. The aromatic carbons will yield four signals: two for the substituted carbons (C-CHO and C-CH₂NH₃⁺) and two for the unsubstituted carbons. The methylene carbon (-CH₂-) would be expected in the δ 40-45 ppm region.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. A broad and complex series of bands between 2800-3100 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium salt. Aromatic C-H and C=C stretching bands will also be present.
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Mass Spectrometry (MS): In techniques like Electrospray Ionization (ESI-MS), the primary ion observed would correspond to the cationic portion of the molecule, [C₈H₁₀NO]⁺, with a mass-to-charge ratio (m/z) of 136.1. This represents the molecular weight of the free base plus a proton.
Synthesis and Chemical Reactivity
The utility of 4-(Aminomethyl)benzaldehyde hydrochloride stems from its predictable and versatile reactivity, which is governed by its two distinct functional groups.
General Synthetic Approach
Several synthetic routes to 4-(Aminomethyl)benzaldehyde have been developed. A common industrial method involves the catalytic reduction of a suitable precursor. For example, methyl 4-formylbenzoate can be subjected to reductive amination using a Raney nickel catalyst in an ammonia atmosphere to yield the target compound with high efficiency.[1] Another approach involves the reduction of an oxime derived from 4-formylbenzoic acid.[1] The final step typically involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: A generalized workflow for the synthesis of 4-(Aminomethyl)benzaldehyde HCl.
Duality of Reactivity
The causality behind experimental design using this reagent lies in understanding the orthogonal reactivity of its functional groups.
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Reactions at the Aldehyde: The aldehyde group is a potent electrophile. It readily participates in:
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Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to form a new secondary or tertiary amine. This is a cornerstone of combinatorial chemistry.
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Schiff Base Formation: Condensation with primary amines to form imines, which can be valuable intermediates or final products in their own right.
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Wittig Reaction: Conversion of the aldehyde to an alkene.
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Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
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-
Reactions at the Amine: The aminomethyl group, in its hydrochloride salt form, is non-nucleophilic. To engage its reactivity, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free amine. The free amine can then undergo:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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This pH-switchable reactivity allows for sequential, one-pot transformations where the aldehyde is reacted first under neutral or acidic conditions, followed by the addition of a base to activate the amine for a subsequent reaction.
Caption: Dual reactivity pathways based on reaction conditions.
Applications in Drug Discovery and Development
4-(Aminomethyl)benzaldehyde hydrochloride is a valuable starting material for synthesizing a wide range of biologically active molecules and pharmaceuticals.[9] Its structure is frequently incorporated as a central scaffold or a versatile linker.
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Scaffold for Heterocyclic Synthesis: The two functional groups can be used to construct various heterocyclic ring systems, such as quinazolines and other fused bicyclic structures that are prevalent in medicinal chemistry.[10]
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Enzyme Inhibitors: Benzaldehyde derivatives are known to act as inhibitors for various enzymes. For instance, compounds like 4-(diethylamino)benzaldehyde are potent inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer and metabolism studies.[11] The 4-(aminomethyl)benzaldehyde scaffold can be elaborated to design specific inhibitors for diverse enzyme classes.
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Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), bifunctional linkers are essential. The aminomethyl and benzaldehyde moieties provide two distinct chemical handles for conjugation to a targeting ligand and an effector molecule, respectively.
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Building Block for Lead Optimization: During the drug discovery process, the compound allows for rapid diversification of a lead molecule. The aldehyde can be used to explore interactions in one part of a binding pocket, while the amine can be functionalized to probe another, enabling systematic Structure-Activity Relationship (SAR) studies.
Safety and Handling
As a laboratory chemical, 4-(Aminomethyl)benzaldehyde hydrochloride must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, and causes serious eye irritation.[2][7][12] It may also cause respiratory irritation.[2][7]
-
Recommended Handling:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[4]
Conclusion
4-(Aminomethyl)benzaldehyde hydrochloride is more than a simple chemical reagent; it is a strategic tool for molecular architects. Its structural elegance, characterized by the orthogonal reactivity of its aldehyde and protected amine functionalities, provides a reliable and versatile platform for chemical innovation. For researchers and scientists in drug development, a thorough understanding of its properties, reactivity, and handling is essential to fully exploit its potential in creating the next generation of therapeutics and advanced materials.
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